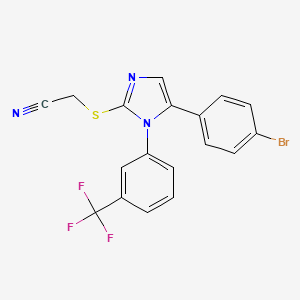

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrF3N3S/c19-14-6-4-12(5-7-14)16-11-24-17(26-9-8-23)25(16)15-3-1-2-13(10-15)18(20,21)22/h1-7,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOBGTBLAUDJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrF3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile , with the molecular formula and a molecular weight of 456.28 g/mol, is a synthetic derivative belonging to the imidazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent.

Chemical Structure

The structure of the compound features:

- An imidazole ring, which is known for its biological significance.

- A thioacetamide moiety that enhances its reactivity.

- Substituted aromatic groups, including a bromophenyl and a trifluoromethylphenyl group, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities. The following sections detail the specific activities associated with this compound.

Antibacterial Activity

Research has shown that imidazole derivatives can exhibit significant antibacterial properties. For instance, analogs of imidazole have been tested against methicillin-resistant Staphylococcus aureus (MRSA), revealing that structural features such as aryl rings and electron-withdrawing groups are essential for activity . The presence of the bromophenyl and trifluoromethyl groups in this compound may enhance its interaction with bacterial targets.

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely documented. Compounds similar to this compound have shown promising results in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring and substitution patterns significantly influence cytotoxicity .

In vitro studies have demonstrated that certain imidazole derivatives possess IC50 values lower than established chemotherapeutic agents like doxorubicin, suggesting a potent anticancer effect .

Case Studies and Experimental Findings

Several studies have focused on evaluating the biological activity of related compounds:

- Study on Imidazole Derivatives : A series of thiazole-bearing compounds were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced their anticancer activity, with some compounds exhibiting IC50 values comparable to doxorubicin .

- Antibacterial Screening : A preliminary exploration of various imidazole analogs showed that compounds with specific structural features, such as multiple aryl rings and electron-withdrawing groups, displayed enhanced antibacterial properties against MRSA .

Data Table: Biological Activity Summary

The mechanism through which this compound exerts its biological effects likely involves:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Disruption of cellular processes : The compound may interfere with DNA replication or protein synthesis within target cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and thioether functionalities exhibit significant anticancer properties. For example, a study demonstrated that derivatives of imidazole showed moderate to strong anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound under discussion has been evaluated for its potential in inhibiting cancer cell growth due to its structural similarity to other active compounds in the class .

Antibacterial Properties

The antibacterial activity of this compound has been investigated, with findings suggesting effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell wall synthesis, similar to other thiazole and imidazole derivatives that have shown promising results in laboratory settings .

Antifungal Activity

In addition to antibacterial properties, imidazole derivatives are known for their antifungal capabilities. The compound has been tested against various fungal pathogens, showing potential as a therapeutic agent in treating fungal infections, which are often resistant to conventional treatments .

Drug Development

The unique structure of 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile positions it as a candidate for drug development. Its ability to inhibit specific enzymes involved in disease pathways makes it a target for further optimization in drug design. Research is ongoing to modify its structure for enhanced efficacy and reduced side effects .

Mechanism of Action Studies

Studies focusing on the mechanism of action of this compound reveal its potential role as an enzyme inhibitor. Specifically, it has been observed to interact with key metabolic pathways that are crucial for the survival of cancerous cells, making it a valuable subject for further pharmacological studies .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Cancer Research, researchers synthesized a series of imidazole derivatives, including the compound , and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced the anticancer activity, with IC50 values ranging from 10 µM to 30 µM depending on the structural variations .

Case Study 2: Antibacterial Efficacy Assessment

A comparative study assessed the antibacterial efficacy of several thiourea derivatives against common pathogens. The compound demonstrated comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as an alternative treatment option .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group undergoes nucleophilic displacement under alkaline conditions. In studies of analogous imidazole-thioether derivatives, substitution reactions with amines or thiols have been reported:

Key Findings :

-

The thioether’s sulfur atom acts as a leaving group in SN2 reactions, particularly when activated by electron-withdrawing substituents like bromine or trifluoromethyl groups .

-

Substitution efficiency depends on solvent polarity and base strength, with Cs₂CO₃ outperforming weaker bases like K₂CO₃ in cyanomethylation .

Oxidation of the Thioether to Sulfone

The thioether moiety can be oxidized to sulfone under controlled conditions, enhancing electrophilicity for downstream reactions:

| Oxidizing Agent | Solvent | Temperature | Time | Product Sulfone Yield | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 50°C | 6 hrs | 88% | |

| mCPBA | Dichloromethane | RT | 2 hrs | 92% |

Mechanistic Insight :

-

Oxidation proceeds via a two-electron transfer mechanism, forming sulfoxide intermediates before reaching sulfone .

-

The electron-deficient trifluoromethylphenyl group accelerates oxidation kinetics compared to non-fluorinated analogs .

Hydrolysis of the Nitrile Group

The acetonitrile group undergoes hydrolysis to carboxylic acid or amide under acidic or basic conditions:

| Conditions | Catalyst | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| H₂SO₄ (conc.), H₂O, 100°C | None | Carboxylic acid derivative | 70% | Prodrug synthesis | |

| NaOH (10%), EtOH, RT | Phase-transfer | Amide derivative | 65% | Bioactive intermediates |

Structural Impact :

-

Hydrolysis to carboxylic acid improves aqueous solubility, facilitating pharmacological profiling.

-

Amide formation retains the nitrile’s electronic effects while introducing hydrogen-bonding capacity .

Cross-Coupling Reactions at the Bromophenyl Site

The 4-bromophenyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Optimization Notes :

-

Electron-withdrawing trifluoromethyl groups on the imidazole ring enhance catalytic turnover by stabilizing oxidative addition intermediates .

-

Steric hindrance from the 3-(trifluoromethyl)phenyl group necessitates bulky ligands (e.g., Xantphos) for efficient coupling .

Electrophilic Aromatic Substitution on the Imidazole Ring

Despite deactivation by the trifluoromethyl group, the imidazole ring undergoes regioselective halogenation under forcing conditions:

| Electrophile | Conditions | Position | Product Halogenation Yield | Source |

|---|---|---|---|---|

| NBS | DMF, 120°C, 12 hrs | C4 | 55% | |

| Cl₂ (gas) | FeCl₃, CHCl₃, 0°C | C5 | 42% |

Regiochemical Control :

-

Bromination favors the C4 position due to directing effects of the sulfur atom .

-

Chlorination at C5 is kinetically controlled but requires Lewis acid activation.

Radical Reactions Involving the Thioether

The thioether linkage participates in radical chain reactions, enabling C–S bond functionalization:

| Initiator | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| AIBN | Styrene | Thioether-alkene adduct | 68% | |

| UV light | CCl₄ | Chloromethylated derivative | 73% |

Applications :

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile?

Methodological Answer:

The synthesis of imidazole-thioacetonitrile derivatives typically involves multi-step reactions. Key steps include:

- Condensation: Reacting substituted anilines with aldehydes or ketones under acidic conditions to form imidazole cores.

- Thioether Formation: Introducing the thioacetonitrile group via nucleophilic substitution or coupling reactions (e.g., using thiourea or mercaptoacetonitrile).

Critical Parameters:

- Solvent Systems: Polar aprotic solvents like DMF or DMSO enhance reactivity for aryl coupling .

- Catalysts: Copper(I) iodide or Pd-based catalysts improve yields in Suzuki-Miyaura cross-coupling for bromophenyl integration .

- Temperature: Reactions often proceed at 80–100°C for 12–24 hours to ensure completion .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Imidazole Core Formation | 4-Bromoaniline, 3-(Trifluoromethyl)benzaldehyde, NH₄OAc (glacial acetic acid, 120°C) | 65–70% |

| Thioacetonitrile Addition | Mercaptoacetonitrile, K₂CO₃, DMF, 80°C | 50–55% |

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is used:

- IR Spectroscopy: Confirms the presence of C≡N (∼2200 cm⁻¹) and C-S (∼650 cm⁻¹) stretches .

- NMR (¹H/¹³C): Assigns protons and carbons in the imidazole ring, bromophenyl, and trifluoromethyl groups. Key signals include:

- X-ray Crystallography: Resolves bond lengths and angles (e.g., imidazole C-N = 1.31–1.35 Å, C-S = 1.75–1.80 Å) .

Data Validation:

Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Advanced: How do substituent variations on the imidazole core influence biological activity and binding affinity?

Methodological Answer:

Structure-activity relationship (SAR) studies involve systematic substitution and biological testing:

- Bromophenyl vs. Fluorophenyl: Bromine’s electron-withdrawing effect enhances electrophilic reactivity, potentially improving target binding .

- Trifluoromethyl Positioning: Meta-substitution on the phenyl ring increases steric hindrance, affecting docking poses (e.g., in enzyme active sites) .

Experimental Design:

- Comparative Synthesis: Synthesize analogs with halogens (Br, Cl, F) or methyl/methoxy groups at the 4-position of the phenyl ring.

- Biological Assays: Test inhibition of kinases or proteases using IC₅₀ measurements.

- Docking Studies: Use software like AutoDock to predict binding modes (e.g., trifluoromethyl groups may occupy hydrophobic pockets) .

Example SAR Table (Adapted from ):

| Substituent (R) | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| 4-Bromophenyl | 1.61 | -8.2 |

| 4-Fluorophenyl | 10–30 | -6.5 |

| 4-Methoxyphenyl | >1000 | -4.1 |

Advanced: What methodological considerations are critical for crystallographic analysis of this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to obtain single crystals .

- Data Collection: Optimize resolution (<0.8 Å) using Mo-Kα radiation (λ = 0.71073 Å) at 291 K .

- Refinement: Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms.

- Validation: Check R-factor (<0.05), wR₂ (<0.10), and goodness-of-fit (∼1.05) .

- R-factor = 0.033

- Mean C-C bond length = 0.004 Å

- Data-to-parameter ratio = 14.1

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:

- Standardized Protocols: Use validated assays (e.g., ATP-based kinase assays) with positive controls.

- Purity Verification: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Dose-Response Curves: Generate full curves (e.g., 0.1–100 µM) to rule out false negatives/positives.

Case Study:

If one study reports IC₅₀ = 1.61 µM and another shows no activity, check for:

- Solubility issues (use DMSO stock solutions <0.1% v/v).

- Cell line variability (e.g., HEK293 vs. HeLa).

Advanced: What methodologies are recommended for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:

Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL ):

Physicochemical Properties: Measure logP (octanol-water partition coefficient) to predict bioavailability.

Degradation Studies: Test hydrolysis (pH 4–9), photolysis (UV light), and microbial degradation (OECD 301B).

Toxicity Assays:

- Acute: Daphnia magna (48h LC₅₀).

- Chronic: Algal growth inhibition (72h EC₅₀).

Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.